Ethyl 2-mercapto-5-methoxybenzoate
Description
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-sulfanylbenzoate |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(11)8-6-7(12-2)4-5-9(8)14/h4-6,14H,3H2,1-2H3 |
InChI Key |
MPDAVJNDNCZNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)S |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Mercaptobenzoxazole (Intermediate 1)
The precursor, 2-mercaptobenzoxazole, is typically synthesized through cyclization reactions involving o-aminophenol derivatives or via the reaction of o-aminothiophenols with formic acid derivatives. This step is well-established and documented in organic synthesis literature, often employing reflux conditions in suitable solvents such as acetic acid or polyphosphoric acid.
Step 2: Alkylation of 2-Mercaptobenzoxazole
The key step involves introducing the ethyl ester functionality at the 2-position via nucleophilic substitution:
2-Mercaptobenzoxazole + Ethyl Chloroacetate → Ethyl 2-(2-mercaptobenzoxazol-yl)acetate
This reaction is generally performed under reflux in dry acetone or ethanol with an inorganic base such as potassium carbonate (K₂CO₃) to deprotonate the thiol group, facilitating nucleophilic attack on ethyl chloroacetate. The reaction conditions are optimized at temperatures around 60–80°C for 5–10 hours to maximize yield.
Step 3: Formation of 5-Methoxy Substituent
The methoxy group at the 5-position of the benzene ring is introduced via electrophilic aromatic substitution or via subsequent methylation of a hydroxyl precursor. However, in the context of the synthesis of Ethyl 2-mercapto-5-methoxybenzoate , the methoxy group is often introduced earlier in the aromatic ring synthesis or via substitution reactions on a suitably substituted precursor.
Conversion to the Final Compound via Hydrazide and Schiff Base Formation
The synthesis pathway detailed in patent literature (e.g., RU2217424C2) involves:
- Preparation of hydrazide derivatives by reacting the ester intermediate with hydrazine hydrate in ethanol under reflux conditions for 6–10 hours.
- Schiff base formation with aldehyde derivatives (e.g., benzaldehyde or isatin derivatives) in ethanol with acetic acid as a catalyst, refluxed at approximately 90°C for 6–10 hours.
- Final purification involves acidification with acetic acid, cooling, and filtration to isolate the This compound derivative, often as a crystalline precipitate.
Summary of the Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| 1 | 2-mercaptobenzoxazole + Ethyl chloroacetate | Dry acetone | Reflux (~60–80°C) | 5–10 h | Alkylation at the 2-position |
| 2 | Hydrazine hydrate | Ethanol | Reflux (~70°C) | 6–10 h | Hydrazide formation |
| 3 | Aldehyde derivatives (e.g., isatin) | Ethanol + acetic acid | ~90°C | 6–10 h | Schiff base formation |
| 4 | Acidification with acetic acid | - | Room temperature | 1–2 h | Precipitation of final product |
Alternative Methods and Variations
Research indicates that microwave-assisted synthesis can significantly reduce reaction times and improve yields for similar derivatives, although traditional reflux methods remain the most common in literature. Additionally, solvent variations such as ethanol-water mixtures or acetonitrile can influence the reaction efficiency.
Data Table: Summary of Preparation Parameters
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Patent Method (RU2217424C2) | 2-mercaptobenzoxazole + Ethyl chloroacetate + Hydrazine hydrate + Aldehyde | Acetone, ethanol | 60–90°C | 5–10 h per step | Up to 90% | High purity, optimized for yield |
| Microwave-assisted | Same as above | Ethanol | 120°C (microwave) | 30 min | Variable | Faster, greener approach |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-mercapto-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-mercapto-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-mercapto-5-methoxybenzoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence cellular redox states. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-mercapto-5-methoxybenzoate with key analogs:
Spectral and Physicochemical Properties
Ethyl 2-hydroxy-5-methoxybenzoate
- NMR : δ 0.2 (s, 1H, –OH), 6.2 (s, 3H, aromatic), 8.6 (t, 3H, –COOEt).
- IR : 3110 cm⁻¹ (–OH stretch), 1669 cm⁻¹ (ester C=O).
- MS : Base peak at m/z 150 (loss of –COOEt).
Ethyl 2-methoxybenzoate
- Solubility: Miscible in ethanol.
- Analytical methods : IR (ester C=O ~1700 cm⁻¹), NMR (δ 3.0–5.6 for –OCH₃ and –COOEt).
1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane
- IR : 627–675 cm⁻¹ (C–S stretch), 3304 cm⁻¹ (N–H stretch).
- NMR : δ 3.87 (s, –OCH₃), 7.12–7.41 (aromatic protons).
Key Differences :
- The mercapto group in this compound would exhibit IR absorption near 2550 cm⁻¹ (S–H stretch) , distinct from –OH (~3110 cm⁻¹) or –NH₂ (~3300 cm⁻¹).
- The thiol group’s lower polarity compared to –OH or –NH₂ may reduce solubility in polar solvents.
Reactivity and Stability
Biological Activity
Ethyl 2-mercapto-5-methoxybenzoate is an organic compound notable for its unique chemical structure, which includes a thiol (mercapto) group and a methoxy group attached to a benzoate moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, primarily attributed to the reactivity of its thiol group.
Chemical Structure and Properties
The chemical formula of this compound is C_10H_12O_3S. The presence of the thiol group allows for significant interactions with biological macromolecules, making it a valuable compound in both organic synthesis and biological studies.
Mechanisms of Biological Activity
- Redox Reactions : The thiol group in this compound participates in redox reactions, influencing enzyme activities and cellular signaling pathways. This is crucial for modulating various biochemical processes within cells.
- Antioxidant Properties : The compound exhibits potential antioxidant properties due to its ability to donate electrons, which helps neutralize reactive oxygen species (ROS). This action can protect cells from oxidative stress, which is linked to various diseases.
- Protein Interactions : this compound can form disulfide bonds with cysteine residues in proteins, thereby modulating protein structure and function. Such interactions can significantly impact enzyme activities and cellular redox states.
Comparative Biological Activity
To understand the unique biological properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Mercapto-5-methoxybenzimidazole | Contains a thiol and methoxy group; benzimidazole ring | Unique due to benzimidazole structure |
| Methyl 2-methoxybenzoate | Lacks thiol group | Less reactive in redox reactions |
| Ethyl 2-methoxybenzoate | Similar structure but lacks thiol group | Reduced reactivity compared to this compound |
The combination of both thiol and methoxy functionalities in this compound confers distinct chemical reactivity and biological properties not found in the other compounds listed.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Studies : Research has shown that derivatives of mercapto compounds exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Similar mercapto compounds have been reported for their antimicrobial properties. This compound's thiol group may contribute to its ability to inhibit bacterial growth, although specific studies focusing on this compound are still needed .
- Enzyme Inhibition : The compound's interactions with enzymes through disulfide bond formation may inhibit key metabolic pathways, providing a mechanism for therapeutic applications against diseases influenced by enzyme activity .
Q & A
Q. What safety protocols are essential when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Gloveboxes/Schlenk Lines : Use for oxygen-sensitive steps (e.g., thiolate alkylation).
- PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles. Avoid latex gloves (permeability to thiols) .
- Waste Disposal : Quench residual thiols with NaOCl (10% v/v) before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
